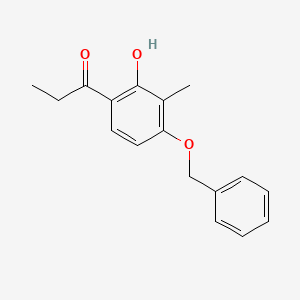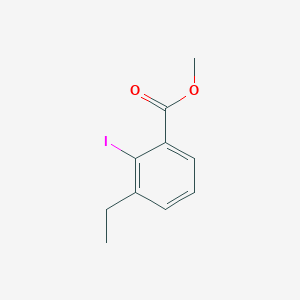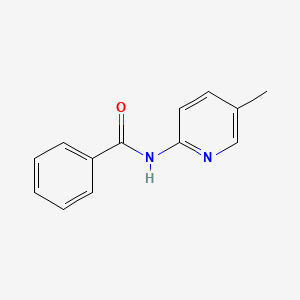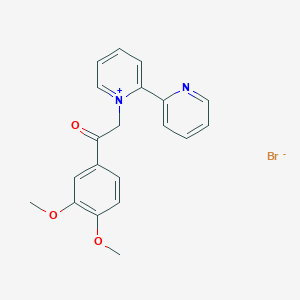
1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one is an organic compound with the molecular formula C16H16O3 It is known for its unique structural features, which include a benzyloxy group, a hydroxy group, and a methyl group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one typically involves the reaction of benzyl chloride with 2,4-dihydroxy-3-methylacetophenone in the presence of potassium carbonate and potassium iodide in refluxing acetone. This method yields the desired product with an efficiency of approximately 81% .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis route provides a reliable approach for obtaining the compound in significant quantities for research purposes.
Analyse Des Réactions Chimiques
1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to certain proteins, while the hydroxy and methyl groups can influence its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one can be compared with similar compounds such as:
- 1-(4-Benzyloxy-3-methoxy-phenyl)-ethanone
- 1-(3-Benzyloxy-4-methoxy-phenyl)-ethanone
- 1-(4-Benzyloxy-3-hydroxy-2-methoxy-phenyl)-ethanone
These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
1-(2-hydroxy-3-methyl-4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O3/c1-3-15(18)14-9-10-16(12(2)17(14)19)20-11-13-7-5-4-6-8-13/h4-10,19H,3,11H2,1-2H3 |
Clé InChI |
SNCPAECTSFJVAN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)

![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)


![Ethanone, 1-[4-(tetradecyloxy)phenyl]-](/img/structure/B11952648.png)




![N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)


